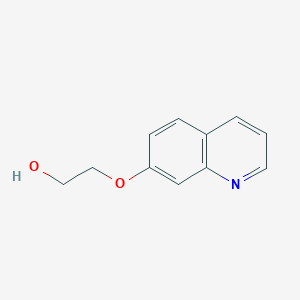

2-(7Quinolyloxy)ethanol

Descripción

2-(7-Quinolyloxy)ethanol is a quinoline derivative featuring an ethoxyethanol substituent attached to the quinoline ring. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition and therapeutic uses . The ethoxyethanol moiety in 2-(7-Quinolyloxy)ethanol likely influences its solubility, reactivity, and interaction with biological targets, similar to other ethanol-substituted heterocycles .

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

2-quinolin-7-yloxyethanol |

InChI |

InChI=1S/C11H11NO2/c13-6-7-14-10-4-3-9-2-1-5-12-11(9)8-10/h1-5,8,13H,6-7H2 |

Clave InChI |

KJLIMQIMBRDKBQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)OCCO)N=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Chemical Properties

A comparison of key structural analogs is summarized in Table 1:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Use/Activity |

|---|---|---|---|---|

| 7-(2-Ethoxyethoxy)quinoline | C₁₃H₁₅NO₂ | 217.27 g/mol | Ethoxyethoxy, quinoline | R&D (chemical synthesis) |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.88 g/mol | Chloroquinoline, ethanolamine | Antimalarial, antirheumatic |

| 2-({4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl}oxy)ethanol | C₂₁H₂₁N₃O₄ | 379.42 g/mol | Methoxyethoxy, quinazoline, ethynylphenyl | R&D (kinase inhibition studies) |

| 7-Methoxy-4-phenylquinoline-2-thiol | C₁₆H₁₃NOS | 267.34 g/mol | Methoxy, thiol, phenyl | Organic reagent synthesis |

Key Observations :

- Substituent Effects: The ethoxyethanol group in 7-(2-ethoxyethoxy)quinoline and 2-(7-Quinolyloxy)ethanol enhances hydrophilicity compared to methoxy or thiol substituents in other analogs (e.g., 7-Methoxy-4-phenylquinoline-2-thiol) .

- Ring System Differences: Quinazoline derivatives (e.g., ) exhibit distinct electronic properties compared to quinoline due to the additional nitrogen atom, influencing binding affinity in kinase studies .

Key Observations :

- Handling Requirements: 7-(2-Ethoxyethoxy)quinoline mandates stringent protective measures (e.g., respirators, gloves) due to acute toxicity risks , whereas hydroxychloroquine’s risks are dose-dependent and well-documented .

- Data Gaps : Ecological persistence and bioaccumulation data are absent for most analogs, underscoring the need for further study .

Key Observations :

- Therapeutic vs. R&D Use: Hydroxychloroquine’s ethanolamine side chain is critical for its pharmacokinetics, whereas ethoxyethoxy substituents in R&D compounds prioritize synthetic versatility over bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.